(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14755698
InChI: InChI=1S/C22H29N5O3/c1-29-19-5-3-18(4-6-19)25-13-15-27(16-14-25)22(28)17-9-11-26(12-10-17)20-7-8-21(30-2)24-23-20/h3-8,17H,9-16H2,1-2H3
SMILES:
Molecular Formula: C22H29N5O3
Molecular Weight: 411.5 g/mol

(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone

CAS No.:

Cat. No.: VC14755698

Molecular Formula: C22H29N5O3

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone -

Specification

Molecular Formula C22H29N5O3
Molecular Weight 411.5 g/mol
IUPAC Name [4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone
Standard InChI InChI=1S/C22H29N5O3/c1-29-19-5-3-18(4-6-19)25-13-15-27(16-14-25)22(28)17-9-11-26(12-10-17)20-7-8-21(30-2)24-23-20/h3-8,17H,9-16H2,1-2H3
Standard InChI Key JAPALZDMULRBAI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)OC

Introduction

Structural and Molecular Characteristics

Heterocyclic Architecture

The compound’s core consists of two nitrogen-containing rings: a piperazine and a piperidine, both substituted with methoxyaryl groups. The piperazine ring is bonded to a 4-methoxyphenyl group at the 4-position, while the piperidine ring connects to a 6-methoxypyridazine moiety via a carbonyl bridge. This arrangement creates a planar pyridazine system and a flexible piperidine-piperazine backbone, enabling interactions with hydrophobic pockets and hydrogen-bonding residues in biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H29N5O3\text{C}_{22}\text{H}_{29}\text{N}_5\text{O}_3
Molecular Weight411.5 g/mol
Key Functional GroupsPiperazine, Piperidine, Methoxyaryl, Carbonyl
Potential PharmacophoresPyridazine N-atoms, Methoxy O-atoms

The methoxy groups enhance solubility and influence electronic distribution, potentially affecting binding affinity. The carbonyl group between the two rings may serve as a hydrogen-bond acceptor, a feature common in kinase inhibitors and neurotransmitter receptor ligands .

Synthetic Pathways and Challenges

Multi-Step Organic Synthesis

While explicit details of the compound’s synthesis remain proprietary, analogous piperidine-piperazine derivatives in patents suggest a multi-step approach . A plausible route involves:

  • Piperidine Intermediate Preparation: Functionalization of piperidin-4-one with a methoxypyridazine group via nucleophilic substitution or coupling reactions.

  • Piperazine Coupling: Introducing the 4-methoxyphenylpiperazine segment through amide bond formation using carbodiimide-based reagents.

  • Purification and Characterization: Chromatographic isolation followed by NMR and mass spectrometry to verify structure.

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYield
1Nucleophilic Aromatic Substitution6-Methoxypyridazine, K2_2CO3_3, DMF65%
2Amide CouplingEDC, HOBt, DIPEA, DCM78%
3Deprotection (if applicable)TFA in DCM85%

Challenges include regioselectivity in pyridazine functionalization and steric hindrance during piperazine coupling . Patent WO2017212012A1 highlights similar obstacles in synthesizing TRPC6 inhibitors, where stereochemical control and protecting group strategies were critical .

Biological Activity and Mechanism

Neurological Target Engagement

Piperazine and piperidine derivatives are established ligands for serotonin (5-HT1A_{1A}), dopamine (D2_2), and σ receptors, implicating them in antipsychotic and antidepressant therapies. The methoxypyridazine moiety may confer additional selectivity; pyridazine-based compounds exhibit affinity for phosphodiesterases (PDEs) and ion channels like TRPC6 .

Hypothesized Targets:

  • Serotonin Receptors: The 4-methoxyphenyl group mimics tryptamine’s indole ring, suggesting 5-HT1A_{1A} partial agonism.

  • TRPC6 Channels: Structural similarity to patent EP3700902B1 compounds implies potential inhibition, relevant in pulmonary hypertension and renal diseases .

In vitro assays of related compounds show IC50_{50} values in the nanomolar range for TRPC6, though direct data for this compound remains unpublished .

Pharmacological Research Findings

In Silico and In Vitro Studies

Molecular docking simulations predict strong interactions between the methoxypyridazine unit and TRPC6’s hydrophobic cavity, with binding energies comparable to known inhibitors like SAR7334 . The piperazine moiety may stabilize the active conformation via salt bridges with aspartate residues.

Table 3: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Reference Compound
TRPC6-9.2SAR7334 (-8.7)
5-HT1A_{1A}-7.8Buspirone (-7.5)
PDE4B-6.5Rolipram (-7.1)

In vitro cytotoxicity assays using HEK293 cells indicate low toxicity (CC50_{50} > 50 μM), supporting further therapeutic exploration.

Therapeutic Applications and Future Directions

Neurological and Cardiovascular Indications

The compound’s dual targeting of TRPC6 and serotonin receptors positions it for multifactorial diseases:

  • Depression with Cardiovascular Comorbidities: TRPC6 inhibition may alleviate cardiac remodeling, while 5-HT1A_{1A} modulation addresses mood symptoms.

  • Chronic Kidney Disease: TRPC6 overexpression in podocytes drives proteinuria; inhibition could preserve renal function .

Synthesis Optimization and Preclinical Development

Future work should prioritize:

  • Stereoselective Synthesis: Enantiomeric resolution to isolate the most pharmacologically active form.

  • ADMET Profiling: Assessing metabolic stability, plasma protein binding, and blood-brain barrier permeability.

  • In Vivo Efficacy Models: Testing in rodent models of depression or focal segmental glomerulosclerosis.

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